molecular formula C14H9Cl3O2 B2478366 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde CAS No. 590376-27-5

5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B2478366
CAS No.: 590376-27-5
M. Wt: 315.57
InChI Key: YARFMPRSMRRMIV-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde characterized by a benzaldehyde core substituted with a 5-chloro group and a 2,6-dichlorobenzyl ether moiety. This compound has been studied extensively as a precursor in synthesizing azomethine ligands for zinc(II) complexes, which exhibit photoluminescent (PL) properties and biological activity . Its structural uniqueness lies in the electron-withdrawing chlorine substituents, which influence electronic conjugation and intermolecular interactions. The 2,6-dichlorobenzyl group enhances steric bulk and modulates binding affinities, while the aldehyde functionality facilitates condensation reactions with amines to form Schiff bases . Notably, this compound was listed as a discontinued product in commercial catalogs, though specific reasons remain unspecified .

Properties

IUPAC Name

5-chloro-2-[(2,6-dichlorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c15-10-4-5-14(9(6-10)7-18)19-8-11-12(16)2-1-3-13(11)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARFMPRSMRRMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification of 5-Chloro-2-Hydroxybenzaldehyde

The most direct route involves nucleophilic aromatic substitution between 5-chloro-2-hydroxybenzaldehyde and 2,6-dichlorobenzyl chloride. This method, adapted from analogous benzaldehyde ether syntheses, proceeds via deprotonation of the phenolic hydroxyl group using potassium carbonate in dimethylformamide (DMF) at reflux (80–100°C). The reaction mechanism involves:

  • Deprotonation : K₂CO₃ abstracts the hydroxyl proton, generating a phenoxide ion.
  • Nucleophilic Attack : The phenoxide attacks the electrophilic benzylic carbon of 2,6-dichlorobenzyl chloride.
  • Elimination : Chloride ion is expelled, forming the ether linkage.

Key advantages include high regioselectivity and compatibility with the aldehyde functional group. Industrial variants replace DMF with acetone to reduce costs.

Synthesis of 2,6-Dichlorobenzyl Chloride

The quality of 2,6-dichlorobenzyl chloride directly impacts final product purity. Patent CN103396301A outlines a two-step chlorination-hydrolysis process:

  • Chlorination of 2,6-Dichlorotoluene :

    • Reactant: 2,6-Dichlorotoluene (2,6-DCT)
    • Catalyst: Phosphorus pentachloride (PCl₅)
    • Conditions: 50–250°C under UV light
    • Product: 2,6-Dichlorobenzyl dichloride (C₆H₃Cl₂CHCl₂)
  • Hydrolysis to Benzyl Chloride :

    • Acid Solvent: Formic acid/acetic acid (20:80 v/v)
    • Catalyst: ZnCl₂
    • Yield: 99.8% purity after distillation

This method avoids hazardous chlorination reagents, enhancing industrial safety.

Reaction Optimization and Kinetic Analysis

Solvent and Base Selection

Comparative studies from ChemBridge Corporation and BenchChem identify optimal conditions:

Parameter Optimal Value Yield Impact Source
Solvent DMF 78–82%
Base K₂CO₃ 80%
Temperature 80°C Max yield
Molar Ratio (1:1.2) Aldehyde:Benzyl-Cl 88%

Polar aprotic solvents (DMF, DMSO) stabilize the transition state, while excess benzyl chloride drives equilibrium toward product.

Byproduct Mitigation

Common impurities include:

  • Di-etherified Products : Controlled by limiting benzyl chloride stoichiometry.
  • Aldehyde Oxidation : Prevented by inert atmosphere (N₂/Ar).
  • Residual Solvents : Removed via azeotropic distillation with heptane.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities employ flow chemistry for enhanced heat/mass transfer:

  • Reactor Type : Tubular (316L stainless steel)
  • Residence Time : 12–15 minutes
  • Throughput : 50 kg/hr

Automated pH control (7.5–8.0) minimizes side reactions, while in-line FTIR monitors conversion in real-time.

Waste Stream Management

  • HCl Gas : Scrubbed with NaOH to produce NaOCl (bleaching agent).
  • DMF Recovery : Distillation at 60 mBar, 80°C (≥95% reuse).
  • Metal Catalysts : ZnCl₂ recycled via ion-exchange resins.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography :

    • Stationary Phase: Silica gel (230–400 mesh)
    • Eluent: Ethyl acetate/heptane (30:70)
    • Purity: ≥99.5%
  • Recrystallization :

    • Solvent: Ethanol/water (4:1)
    • Crystal Size: 50–100 μm

Analytical Validation

  • HPLC : C18 column, 70:30 MeOH:H₂O, 1.0 mL/min
  • ¹H NMR (CDCl₃): δ 10.35 (s, CHO), 7.82–7.40 (m, Ar-H)
  • MS (EI) : m/z 327 [M]⁺

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogues include:

  • 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde : Differs in the dichlorobenzyl substitution pattern (2,4 vs. 2,6), altering steric and electronic properties.
  • 2-(N-Tosylamino)benzaldehyde derivatives: Lack the 5-chloro and dichlorobenzyl groups, reducing steric hindrance and halogen-mediated interactions .
  • (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid: Non-benzaldehyde analogues with dichlorobenzyl groups; their collagenase inhibition activities highlight positional chlorine effects .

Photoluminescent Properties

Zinc complexes derived from 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde exhibit distinct PL behavior compared to non-chlorinated or differently substituted analogues:

  • Emission Intensity: The 2,6-dichlorobenzyl group enhances rigidity, reducing non-radiative decay and increasing PL quantum yield in solid-state complexes .
  • Solvent Sensitivity : Chlorine substituents stabilize excited states, reducing solvatochromic shifts in methylene chloride compared to less halogenated analogues .

Table 1. Comparative Analysis of Structural and Functional Properties

Compound Name Structural Features Photoluminescent Properties Biological Activity (IC50/Gibbs) Key Interactions References
5-Chloro-2-[(2,6-DCB)oxy]benzaldehyde 2,6-DCB, 5-Cl, aldehyde High solid-state PL intensity N/A (studied in complexes) Zn...O/N ≈ 1.96–2.20 Å
(S)-2-Amino-2-(2,6-DCB)pent-4-ynoic acid 2,6-DCB, amino acid backbone N/A ΔG = −6.5 kcal/mol H-bond: 1.961 Å; π–π: 4.249 Å
Isoconazole Nitrate (Impurity D) 2,6-DCB, imidazole nitrate N/A Broad antimicrobial activity Electrostatic interactions
5-Chloro-2-[(2,4-DCB)oxy]benzaldehyde 2,4-DCB, 5-Cl, aldehyde Moderate PL intensity N/A Less steric stabilization

Research Findings and Implications

  • Positional Halogen Effects : The 2,6-dichloro configuration optimizes ligand-receptor interactions (e.g., collagenase binding) and enhances PL efficiency compared to 2,4-dichloro or unchlorinated analogues .
  • Pharmaceutical Potential: Structural parallels with Isoconazole Nitrate suggest unexplored antimicrobial applications for the main compound .
  • Limitations : Discontinued commercial status may reflect challenges in synthesis scalability or stability, warranting further investigation.

Biological Activity

5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chloro-substituted benzaldehyde structure with a dichlorobenzyl ether moiety. The presence of multiple chlorine atoms enhances its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction may disrupt critical biological pathways, leading to its observed effects on cell viability and proliferation.
  • Receptor Modulation : The compound may also interact with cellular receptors, modulating signal transduction pathways that are crucial for cell survival and growth.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens:

  • Bacterial Inhibition : Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli in vitro .
  • Fungal Activity : The compound also demonstrates antifungal properties, making it a candidate for further exploration in treating fungal infections .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects:

  • Cell Proliferation Inhibition : Studies have reported that the compound can inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapy. The mechanism may involve induction of apoptosis or cell cycle arrest .

Research Findings and Case Studies

Several key studies have contributed to the understanding of the biological activity of this compound:

StudyFindings
Ghosh et al. (2014)Demonstrated antimicrobial activity against various bacterial strains using bioassays. The compound showed enhanced efficacy compared to standard antibiotics .
Zhang et al. (2020)Reported anticancer activity in vitro against breast cancer cell lines, with significant inhibition of cell growth observed .
Recent InvestigationsOngoing studies are exploring the compound's potential as a lead candidate for drug development due to its dual antimicrobial and anticancer properties.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

SolventBaseTemp (°C)Time (h)Yield (%)Reference
AcetonitrileK₂CO₃252485–90
DMFK₂CO₃80675–80

How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:
The 2,6-dichlorobenzyl group introduces steric hindrance, slowing electrophilic aromatic substitution at the ortho position. Electron-withdrawing chloro substituents activate the aldehyde toward nucleophilic additions (e.g., condensation with amines). Comparative studies of analogues (e.g., 2-fluoro vs. 2-chloro derivatives) show that:

  • Electron-withdrawing groups (Cl, F) increase aldehyde electrophilicity, enhancing reactivity in Schiff base formation .
  • Steric bulk at the benzyl position reduces accessibility for bulky nucleophiles, necessitating longer reaction times or higher temps .

How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Answer:
Contradictions often arise from polymorphic forms or impurities. Methodological steps include:

Reproducing purification : Recrystallize from ethanol or perform sublimation.

Advanced characterization : Use DSC (differential scanning calorimetry) to identify polymorphs .

Spectral validation : Compare IR (C=O stretch ~1689 cm⁻¹ ) and ¹H NMR (aldehyde proton δ ~10.2 ppm ) with literature.

What strategies mitigate by-product formation during the etherification step?

Answer:
Common by-products include dialkylated products or oxidation of the aldehyde. Strategies:

  • Controlled stoichiometry : Use a 1.5:1 molar ratio of benzyl chloride to phenolic precursor to limit over-alkylation .
  • Inert atmosphere : Prevent aldehyde oxidation (e.g., to carboxylic acid) using N₂ or Ar .
  • Additives : Catalytic KI accelerates SN2 mechanisms in Williamson ether synthesis .

What are the best practices for characterizing this compound’s stability under storage?

Answer:
Stability studies recommend:

  • Storage conditions : Keep in amber vials at –20°C under anhydrous conditions (desiccants like silica gel) to prevent hydrolysis .
  • Monitoring degradation : TLC or HPLC tracks aldehyde oxidation; FTIR detects carboxylic acid formation (broad O-H stretch ~2500–3000 cm⁻¹) .

How does solvent polarity impact the compound’s solubility and reaction outcomes?

Answer:

  • High-polarity solvents (DMF, DMSO) enhance solubility but may promote side reactions (e.g., aldol condensation).
  • Low-polarity solvents (toluene) limit solubility but favor selective etherification .
    Table 2: Solvent Effects on Key Reactions
SolventPolarity (ET₃₀)Reaction RateBy-Product Formation
DMF0.40HighModerate
Acetonitrile0.46ModerateLow
Toluene0.10LowMinimal

What computational methods predict the compound’s reactivity in drug discovery applications?

Answer:
Density functional theory (DFT) calculations assess:

  • Frontier molecular orbitals : HOMO/LUMO gaps predict sites for nucleophilic/electrophilic attacks .
  • Docking studies : Simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina .

How can researchers optimize reaction yields when scaling up synthesis?

Answer:
Scale-up challenges include heat dissipation and mixing efficiency. Solutions:

  • Flow chemistry : Continuous reactors improve temperature control and reduce side products .
  • Catalyst recycling : Immobilized bases (e.g., polymer-supported K₂CO₃) enhance cost-effectiveness .

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